{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(methyl)amine hydrochloride
Description
Properties
IUPAC Name |
1-(3-methoxy-4-phenylmethoxyphenyl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2.ClH/c1-17-11-14-8-9-15(16(10-14)18-2)19-12-13-6-4-3-5-7-13;/h3-10,17H,11-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKXRAKTYYZULC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88741-50-8 | |
| Record name | Benzenemethanamine, 3-methoxy-N-methyl-4-(phenylmethoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88741-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(methyl)amine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and applications in medicinal chemistry, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a phenyl ring substituted with a benzyloxy and methoxy group, contributing to its lipophilicity and potential interactions with biological systems. The hydrochloride form enhances solubility, making it suitable for laboratory and pharmaceutical applications.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Receptor Binding : The compound may bind to specific receptors, modulating their activity. This interaction can influence signaling pathways associated with various physiological processes.
- Enzyme Modulation : It may act as an inhibitor or activator of certain enzymes, impacting metabolic pathways relevant to disease states.
Pharmacological Activities
Research indicates that this compound exhibits several pharmacological activities:
- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, making it a candidate for treating conditions like arthritis.
- Neuroprotective Effects : Its structure may allow it to interact with neurotransmitter systems, suggesting possible applications in neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
| Neuroprotective | Protection against neuronal apoptosis | |
| Antimetastatic | Suppression of cancer cell migration |
Case Study 1: Anti-Metastatic Activity
A study investigated the effect of a related compound, 2-(4-Benzyloxy-3-methoxyphenyl)-5-(carbethoxyethylene)-7-methoxy-benzofuran (BMBF), on hepatocellular carcinoma (HCC) cells. The results indicated that BMBF significantly inhibited cell motility and migration, upregulating E-cadherin while downregulating markers associated with epithelial-mesenchymal transition (EMT) such as vimentin and MMP9. This suggests that compounds with similar structures may exhibit anti-metastatic properties through modulation of cell adhesion and migration pathways .
Case Study 2: Neuroprotective Effects
Research focusing on related phenolic compounds has shown neuroprotective effects by reducing oxidative stress in neuronal cells. These findings support the hypothesis that this compound might also confer similar protective effects against neurodegeneration.
Synthesis and Applications
The synthesis of this compound can be achieved through various chemical reactions involving starting materials like 4-methoxybenzyl chloride and methylamine. Its unique structure allows for exploration in medicinal chemistry as a building block for more complex molecules.
Table 2: Synthesis Pathways
| Starting Material | Reaction Type | Product |
|---|---|---|
| 4-Methoxybenzyl chloride | Nucleophilic substitution | This compound |
| Methylamine | Acid-base neutralization | Methylamine hydrochloride |
Comparison with Similar Compounds
Variations in Amine Substituents
Compound A features a methyl group on the amine nitrogen. Substitution with bulkier alkyl chains alters physicochemical and biological properties:
Key Observations :
- Methyl substituents (as in Compound A ) minimize steric hindrance, favoring interactions with compact binding pockets.
- Bulkier groups (e.g., 2-methylpropyl) enhance logP values but may reduce solubility.
Variations in Aromatic Substituents
Modifications to the benzyloxy or methoxy groups significantly impact electronic properties and metabolic stability:
Key Observations :
Physicochemical and Pharmacological Insights
- Melting Points : Triazine analogs () exhibit m.p. 79–82°C, while difluoromethoxy derivatives () lack reported data. Compound A ’s hydrochloride salt likely has a higher m.p. due to ionic character.
- Lipophilicity : Benzyloxy groups (logP ~2.5) increase membrane permeability but may shorten half-life due to metabolic lability.
Q & A
Basic: What are the common synthetic routes for preparing {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(methyl)amine hydrochloride, and what key reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions starting from benzyloxy- and methoxy-substituted aromatic precursors. A general approach includes:
- Step 1 : Protection/deprotection of functional groups (e.g., benzyloxy groups) to ensure regioselectivity.
- Step 2 : Alkylation or reductive amination to introduce the methylamine moiety.
- Step 3 : Hydrochloride salt formation via acid treatment.
Key conditions affecting yield and purity include:
- Catalysts : Palladium or copper salts for coupling reactions .
- Solvents : Polar aprotic solvents (e.g., DMF) for nucleophilic substitutions .
- Purification : Column chromatography or recrystallization to isolate the product .
Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- NMR Spectroscopy : H and C NMR confirm the benzyloxy, methoxy, and methylamine groups. For example, the methoxy proton appears as a singlet near δ 3.8 ppm .
- HPLC : Ensures >98% purity by quantifying impurities .
- Mass Spectrometry (MS) : Validates the molecular ion peak (e.g., [M+H] at m/z 288.1) .
Advanced: How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved during structural validation?
- 2D NMR Techniques : Use COSY or HSQC to resolve overlapping signals and assign proton-carbon correlations .
- Deuterium Exchange : Identify exchangeable protons (e.g., amine groups) by comparing spectra in DO vs. CDCl .
- Computational Modeling : Compare experimental shifts with density functional theory (DFT)-predicted chemical shifts .
Advanced: What strategies optimize reaction conditions to enhance scalability for gram-scale synthesis?
- Temperature Control : Lower reaction temperatures (0–5°C) minimize side reactions during sensitive steps like amine alkylation .
- Catalyst Screening : Test Pd/C vs. Raney Ni for hydrogenation efficiency in benzyloxy deprotection .
- Solvent Recycling : Recover high-boiling solvents (e.g., DMF) via distillation to reduce costs .
Basic: How does the methoxy substituent influence the compound's reactivity in electrophilic substitution reactions?
The methoxy group is an electron-donating substituent that activates the aromatic ring toward electrophilic attack. It directs incoming electrophiles to the ortho and para positions relative to itself, facilitating functionalization at these sites .
Advanced: What computational approaches predict the compound's interaction with serotonin receptors or other biological targets?
- Molecular Docking : Use AutoDock Vina to model binding poses with receptor structures (e.g., 5-HT from the PDB). Focus on hydrogen bonding with the methoxy and amine groups .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes for 100 ns to assess stability and binding free energy (MM-PBSA analysis) .
- QSAR Modeling : Coralate structural features (e.g., logP, polar surface area) with activity data from analogs .
Advanced: How should researchers address discrepancies between observed and theoretical solubility/melting point data?
- Analytical Validation : Repeat measurements using differential scanning calorimetry (DSC) for melting points and shake-flask method for solubility .
- Polymorph Screening : Test crystallization conditions (e.g., solvent/antisolvent ratios) to identify stable polymorphs .
- Impurity Profiling : Use LC-MS to detect trace impurities that may alter physicochemical properties .
Basic: What safety precautions are critical when handling this compound in the lab?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and N95 masks to avoid inhalation/contact .
- Ventilation : Use fume hoods during synthesis to mitigate exposure to HCl vapors .
- Spill Management : Neutralize acid spills with sodium bicarbonate before disposal .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved bioactivity?
- Core Modifications : Replace the benzyloxy group with halogens or bulkier substituents to enhance receptor selectivity .
- Amine Functionalization : Compare tertiary vs. secondary amines for metabolic stability using hepatic microsome assays .
- Pharmacophore Mapping : Identify critical moieties (e.g., methoxy, benzyloxy) via 3D alignment with active reference compounds .
Advanced: What analytical workflows validate the compound's stability under long-term storage conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
